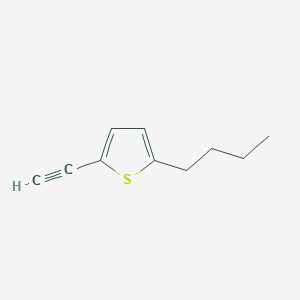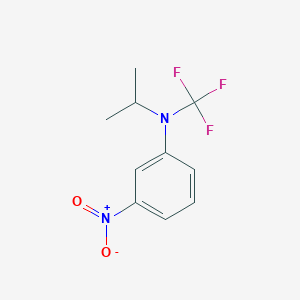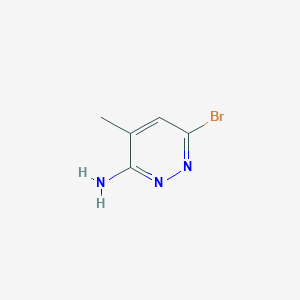
6-Bromo-4-methyl-3-pyridazinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-4-methyl-3-pyridazinamine is an organic compound with the molecular formula C5H6BrN3. It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2. The presence of a bromine atom at position 6 and a methyl group at position 4 makes this compound unique and of interest in various chemical and pharmaceutical research fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-methyl-3-pyridazinamine can be achieved through several methods. One common approach involves the bromination of 4-methyl-3-pyridazinamine. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4-methyl-3-pyridazinamine is coupled with a brominated reagent in the presence of a palladium catalyst and a base. This method allows for the selective introduction of the bromine atom at the desired position .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-4-methyl-3-pyridazinamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.
Major Products Formed
The major products formed from these reactions include substituted pyridazinamines, oxidized or reduced derivatives, and coupled products with various functional groups .
Aplicaciones Científicas De Investigación
6-Bromo-4-methyl-3-pyridazinamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Bromo-4-methyl-3-pyridazinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyridazine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, it may inhibit certain kinases by binding to their active sites, thereby affecting cellular signaling processes .
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-3-pyridazinamine: Lacks the bromine atom, resulting in different reactivity and biological activity.
6-Bromo-3-pyridazinamine: Lacks the methyl group, which affects its chemical properties and applications.
6-Bromo-4-chloropyridazine: Contains a chlorine atom instead of a methyl group, leading to different chemical behavior.
Uniqueness
6-Bromo-4-methyl-3-pyridazinamine is unique due to the presence of both the bromine atom and the methyl group, which confer specific reactivity and potential biological activities. This combination of substituents makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C5H6BrN3 |
|---|---|
Peso molecular |
188.03 g/mol |
Nombre IUPAC |
6-bromo-4-methylpyridazin-3-amine |
InChI |
InChI=1S/C5H6BrN3/c1-3-2-4(6)8-9-5(3)7/h2H,1H3,(H2,7,9) |
Clave InChI |
GHIROJPDVCYLEP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN=C1N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


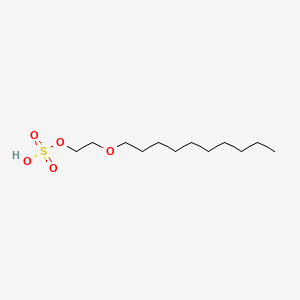
![{1-[2-(4-Methoxy-phenyl)-2-oxo-ethyl]-cyclopentyl}-acetic acid](/img/structure/B13978114.png)

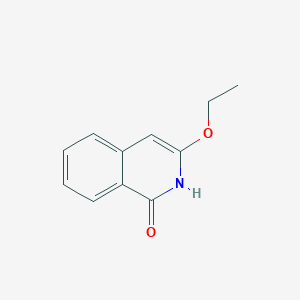
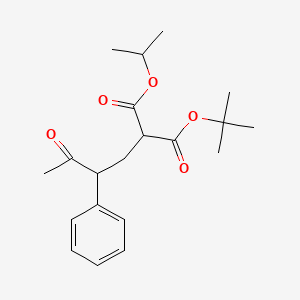
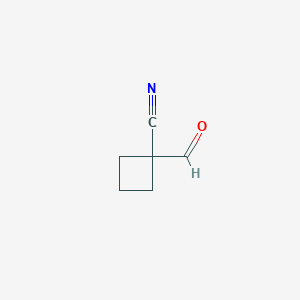
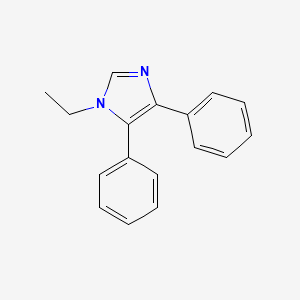
![1-(3-Phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)ethan-1-one](/img/structure/B13978167.png)
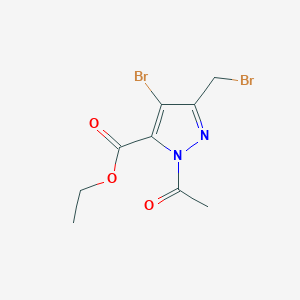

![Ethyl 3-oxo-4-[(prop-2-en-1-yl)oxy]butanoate](/img/structure/B13978182.png)
![[2-(3-Methoxy-propyl)-4-pyridinyl]-boronic acid](/img/structure/B13978189.png)
